2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate is a complex organic compound with the molecular formula C16H6Cl5F3N2O5 This compound is known for its unique structural features, which include nitro, dichloro, trichloromethyl, benzodioxol, and trifluoroethanimidate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate involves multiple steps, starting with the preparation of the core benzodioxol structure. The key steps include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Addition of chlorine atoms to the benzodioxol ring.
Trichloromethylation: Incorporation of the trichloromethyl group.
Formation of the trifluoroethanimidate: This step involves the reaction of the intermediate with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow microreactor systems has also been explored to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups to the benzodioxol ring .
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloro and trichloromethyl groups contribute to its reactivity and potential toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenyl 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-ylcarbamate: Similar structure but with a carbamate group instead of an imidate.
N-(4,5-Dichloro-2-nitrophenyl)acetamide: Contains a nitrophenyl group with dichloro substitution but lacks the benzodioxol and trifluoroethanimidate groups.
Uniqueness
Its trifluoroethanimidate group is particularly noteworthy for its stability and reactivity under various conditions .
Eigenschaften
Molekularformel |
C16H6Cl5F3N2O5 |
---|---|
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
(2-nitrophenyl) (1E)-N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C16H6Cl5F3N2O5/c17-7-5-11-12(6-8(7)18)31-16(30-11,15(19,20)21)25-13(14(22,23)24)29-10-4-2-1-3-9(10)26(27)28/h1-6H/b25-13+ |
InChI-Schlüssel |
NPZNBVYKHQRJNB-DHRITJCHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O/C(=N/C2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl)/C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.